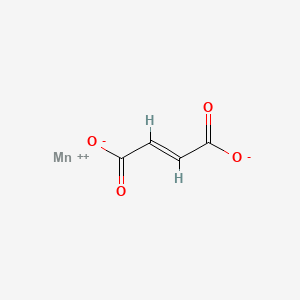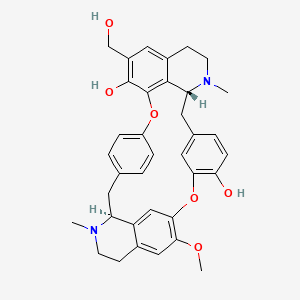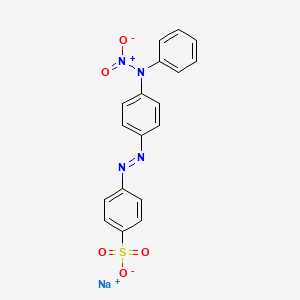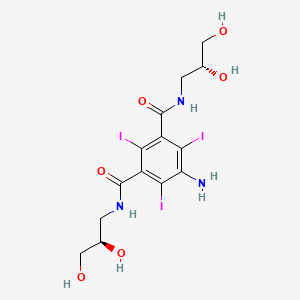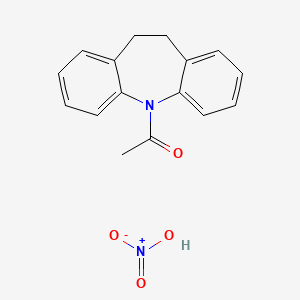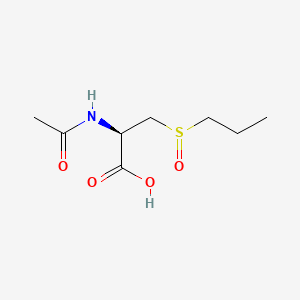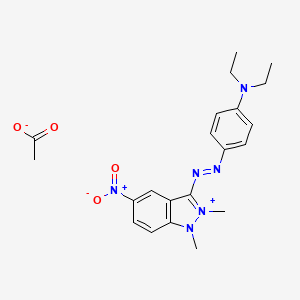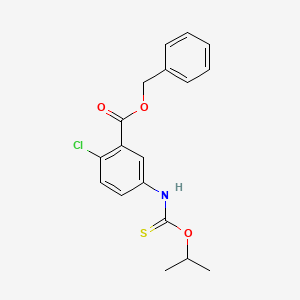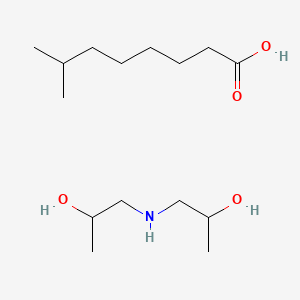![molecular formula C23H21ClNOP B12684794 [(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride CAS No. 75624-75-8](/img/structure/B12684794.png)
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride is a heterocyclic organic compound with the molecular formula C23H21ClNOP and a molecular weight of 393.85 g/mol. This compound is characterized by the presence of a triphenylphosphonium group attached to a 3-methylisoxazole moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable 3-methylisoxazole derivative under specific conditions. One common method involves the use of a halogenated 3-methylisoxazole, which reacts with triphenylphosphine in the presence of a base to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as sodium azide in dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced phosphonium compounds.
Substitution: Formation of substituted phosphonium salts.
Scientific Research Applications
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride involves its interaction with specific molecular targets. The triphenylphosphonium group facilitates the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The 3-methylisoxazole moiety can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride can be compared with other similar compounds, such as:
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium bromide: Similar structure but with a bromide ion instead of chloride.
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium iodide: Similar structure but with an iodide ion instead of chloride.
[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium fluoride: Similar structure but with a fluoride ion instead of chloride.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature of the halide ion.
Properties
CAS No. |
75624-75-8 |
|---|---|
Molecular Formula |
C23H21ClNOP |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H21NOP.ClH/c1-19-17-20(25-24-19)18-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-17H,18H2,1H3;1H/q+1;/p-1 |
InChI Key |
PBCNGBQKPKQWEQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NOC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


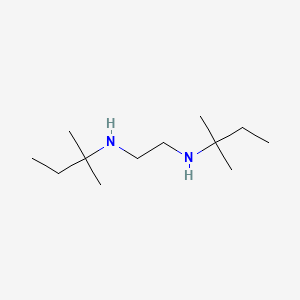
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
